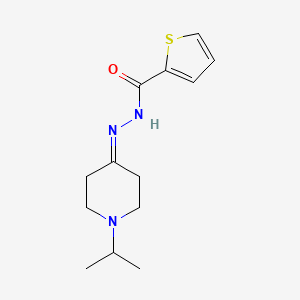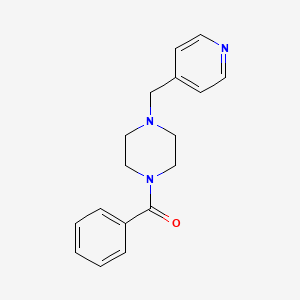
1-benzoyl-4-(4-pyridinylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-4-(4-pyridinylmethyl)piperazine, also known as BzPIP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology.
Wirkmechanismus
The mechanism of action of 1-benzoyl-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by modulating the activity of various immune cells.
Biochemical and physiological effects:
1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different systems. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood and behavior. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzoyl-4-(4-pyridinylmethyl)piperazine has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, 1-benzoyl-4-(4-pyridinylmethyl)piperazine also has some limitations, including its potential toxicity and its limited stability in certain solvents. Therefore, it is important to optimize the experimental conditions when using 1-benzoyl-4-(4-pyridinylmethyl)piperazine in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-4-(4-pyridinylmethyl)piperazine. In neuroscience, future studies could focus on the effects of 1-benzoyl-4-(4-pyridinylmethyl)piperazine on other neurotransmitters and signaling pathways, as well as its potential therapeutic applications in other psychiatric disorders. In cancer research, future studies could focus on the development of 1-benzoyl-4-(4-pyridinylmethyl)piperazine derivatives with improved efficacy and reduced toxicity. In immunology, future studies could focus on the role of 1-benzoyl-4-(4-pyridinylmethyl)piperazine in modulating the immune response in various disease states, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 1-benzoyl-4-(4-pyridinylmethyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 1-benzoyl-4-(4-pyridinylmethyl)piperazine could lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-benzoyl-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-(4-pyridinylmethyl)piperazine with benzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a strong acid. The yield of 1-benzoyl-4-(4-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In cancer research, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, 1-benzoyl-4-(4-pyridinylmethyl)piperazine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
phenyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-4-2-1-3-5-16)20-12-10-19(11-13-20)14-15-6-8-18-9-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVKDAUCCSMJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

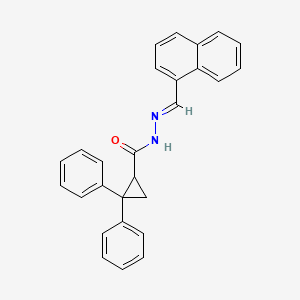
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
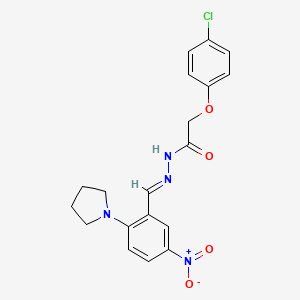
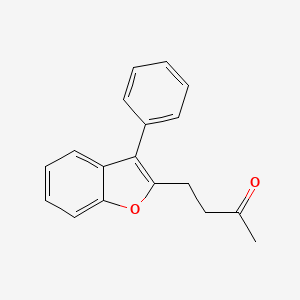
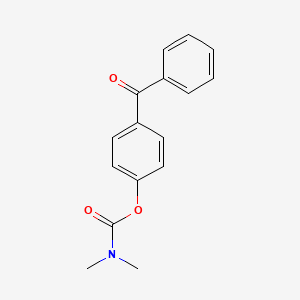
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)
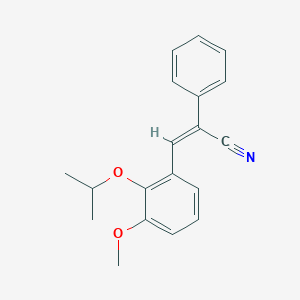
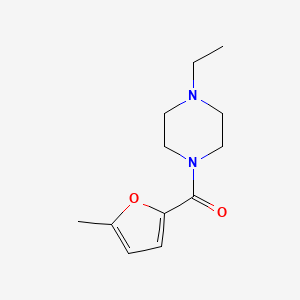
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
